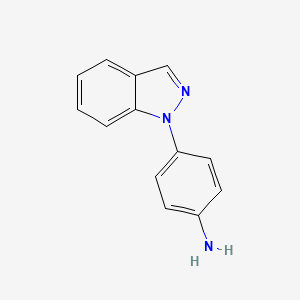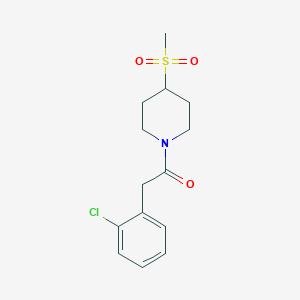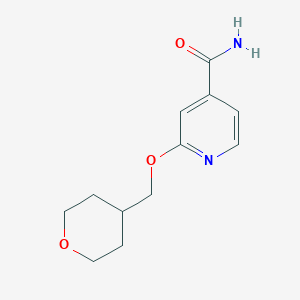![molecular formula C27H30N6O2 B2599970 3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1185044-95-4](/img/structure/B2599970.png)
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a propanone group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of complex heterocyclic compounds, including triazolo-pyridazine derivatives, due to their promising pharmacological properties. For instance, a study by Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research highlights the compound's relevance in developing new therapeutic agents for diabetes management Bindu, Vijayalakshmi, & Manikandan, 2019.
Furthermore, structural analysis and synthesis methodologies play a critical role in the development of these compounds. Xu et al. (2016) conducted a study on an arylpiperazine derivative, closely related to the compound , providing valuable insights into its bioactivity against α1A-adrenoceptor through conformational analysis, TDDFT calculations, and molecular docking. This research underscores the importance of structural analysis in understanding the compound's interaction mechanisms and its potential as a selective antagonist Xu, Shao, Xu, Jiang, & Yuan, 2016.
Therapeutic Applications and Drug Discovery
The compound and its derivatives have shown potential in various therapeutic applications. Research by Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, including compounds structurally related to the one , to evaluate their antimicrobial activity. This study revealed promising antimicrobial properties against specific bacterial and fungal strains, indicating the compound's potential in addressing antimicrobial resistance Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021.
Additionally, the development of anticonvulsant drugs often explores the synthesis and characterization of novel heterocyclic compounds. The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been studied to understand their mechanisms of action and improve drug design. Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, offering insights into their pharmacological activity and guiding the development of more effective treatments Georges, Vercauteren, Evrard, & Durant, 1989.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O2/c1-19-4-5-21(18-20(19)2)24-10-11-25-28-29-26(33(25)30-24)12-13-27(34)32-16-14-31(15-17-32)22-6-8-23(35-3)9-7-22/h4-11,18H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLREKROGIIGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)





![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)



![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)
